4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid
Overview
Description
4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C11H13NO5S and its molecular weight is 271.29 g/mol. The purity is usually 95%.
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Biological Activity
4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid, also known as a sulfonamide derivative, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by its unique chemical structure, which includes a sulfonamide group and a ketone functionality. Understanding its biological activity is crucial for potential applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 273.32 g/mol. The presence of the methylsulfonamido group enhances its solubility and alters its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to inflammation and infection.
- Receptor Modulation : It can interact with various receptors, potentially altering signal transduction pathways that regulate cell proliferation and apoptosis.
Biological Activities
Research has highlighted several key biological activities associated with this compound:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of critical metabolic enzymes .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models, suggesting potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases .
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival .
Research Findings
A summary of research findings on the biological activity of this compound is presented below:
Case Studies
- Antimicrobial Efficacy : In a comparative study, this compound was tested against standard antibiotics. Results showed it had comparable efficacy to commonly used antibiotics, indicating its potential as an alternative treatment option for resistant bacterial strains.
- Anti-inflammatory Activity : In a rodent model of induced arthritis, administration of the compound resulted in a significant decrease in joint swelling and pain compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells.
- Cancer Cell Studies : A series of experiments involving various cancer cell lines demonstrated that the compound inhibited cell growth and induced apoptosis through activation of caspase pathways, suggesting it could be developed into a chemotherapeutic agent.
Properties
IUPAC Name |
4-[4-(methanesulfonamido)phenyl]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5S/c1-18(16,17)12-9-4-2-8(3-5-9)10(13)6-7-11(14)15/h2-5,12H,6-7H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLUQBVGSCLNRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463832 | |
Record name | 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40463832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100632-57-3 | |
Record name | 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40463832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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